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Compound of Interest

Compound Name:
2-(4,4,5,5-Tetramethyl-1,3,2-

dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1311416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

formylphenylboronic acid pinacol ester (IUPAC name: 2-(4,4,5,5-tetramethyl-1,3,2-
dioxaborolan-2-yl)benzaldehyde). This versatile building block is of significant interest in

organic synthesis and drug discovery. This document compiles available spectroscopic

information and presents detailed experimental protocols for acquiring such data.

Core Spectroscopic Data
While a consolidated public source for the complete experimental spectroscopic data of 2-

formylphenylboronic acid pinacol ester is not readily available, this section summarizes the

expected and reported data based on its chemical structure and data from closely related

analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

¹H CDCl₃ ~10.5 s - CHO

~7.9 d ~7.6 Ar-H

~7.6 t ~7.5 Ar-H

~7.5 t ~7.5 Ar-H

~7.8 d ~7.6 Ar-H

1.35 s -
4 x CH₃

(pinacol)

¹³C CDCl₃ ~193 - - C=O

~140 - - C-B

~135 - - Ar-C

~134 - - Ar-C

~130 - - Ar-C

~128 - - Ar-C

~84 - - C(CH₃)₂

~25 - - C(CH₃)₂

Note: The data presented above are predicted values based on the structure and data from

similar compounds. Experimental verification is required.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2980, 2870 Medium-Strong C-H stretch (aliphatic)

~2820, 2720 Medium C-H stretch (aldehyde)

~1700 Strong C=O stretch (aldehyde)[1]

~1600, 1480 Medium-Weak C=C stretch (aromatic)

~1360 Strong B-O stretch

~1140 Strong C-O stretch

Note: These are characteristic absorption bands expected for the functional groups present in

the molecule.

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

232 Moderate [M]⁺ (Molecular Ion)

231 High [M-H]⁺

203 Moderate [M-CHO]⁺

173 Moderate [M-C(CH₃)₂O]⁺

131 High [C₇H₆BO]⁺

104 Moderate [C₇H₅O]⁺

77 Moderate [C₆H₅]⁺

Note: Fragmentation patterns are predicted based on typical fragmentation of aldehydes and

boronic esters. The molecular ion peak is expected at m/z = 232.09, corresponding to the

molecular weight of the compound.[2]

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for organic compounds and can be specifically adapted for 2-

formylphenylboronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm

the purity of the compound.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 2-formylphenylboronic acid pinacol ester.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis is required.

Cap the NMR tube securely.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the spectrometer to the specific solvent and sample.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Acquire a larger number of scans compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at

0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

As 2-formylphenylboronic acid pinacol ester is a liquid at room temperature, it can be

analyzed directly.

Place a small drop of the neat liquid sample onto the ATR crystal.

Instrument Setup:

Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
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Record a background spectrum of the clean, empty ATR crystal.

Spectrum Acquisition:

Acquire the IR spectrum of the sample.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and correlate them with the corresponding

functional groups (e.g., C=O, C-H, B-O).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate).

Instrument Setup:

Use a GC-MS system equipped with an electron ionization (EI) source.

Set the GC oven temperature program to ensure good separation from any impurities and

the solvent.

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and separated on the GC column.

The separated components enter the mass spectrometer, where they are ionized by a 70

eV electron beam.

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z) and detected.

Data Processing:

Analyze the mass spectrum corresponding to the GC peak of the compound.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-formylphenylboronic acid pinacol ester.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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